molecular formula C11H12N2O B12889140 1-(Oxazol-2-yl)-2-phenylethanamine

1-(Oxazol-2-yl)-2-phenylethanamine

Cat. No.: B12889140
M. Wt: 188.23 g/mol
InChI Key: DNGSNXCQPDTAAA-UHFFFAOYSA-N
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Description

1-(Oxazol-2-yl)-2-phenylethanamine is a heterocyclic compound that features an oxazole ring fused to a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazol-2-yl)-2-phenylethanamine typically involves the formation of the oxazole ring followed by its attachment to the phenylethanamine moiety. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions . The reaction conditions often require the use of catalysts or reagents like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Oxazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1-(Oxazol-2-yl)-2-phenylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to these targets. This binding can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxazol-2-yl)-2-phenylethanamine is unique due to its combination of the oxazole ring with a phenylethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C11H12N2O/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2

InChI Key

DNGSNXCQPDTAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CO2)N

Origin of Product

United States

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